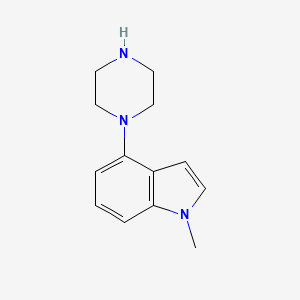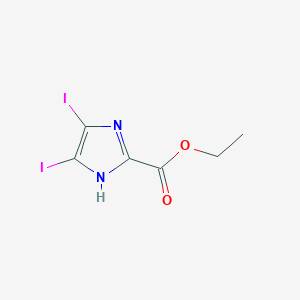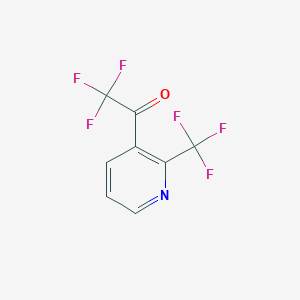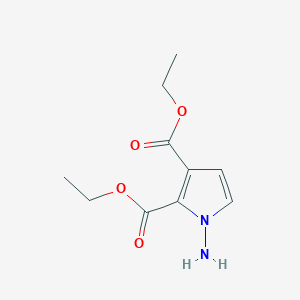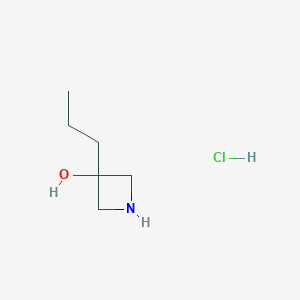
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an amine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes the careful control of temperature, pressure, and the concentration of reactants to achieve consistent quality. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine-containing properties.
α-Trifluoromethylstyrene: Another fluorinated compound used in organic synthesis.
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
(3S,4S)-3-fluoro-N-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Clé InChI |
DXGVVIOSUMKLHR-IBTYICNHSA-N |
SMILES isomérique |
CN[C@H]1CCOC[C@H]1F.Cl |
SMILES canonique |
CNC1CCOCC1F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


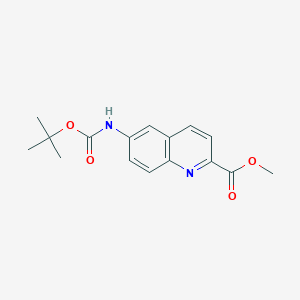
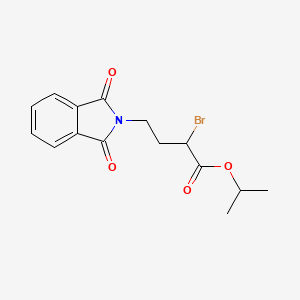
![ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13023599.png)

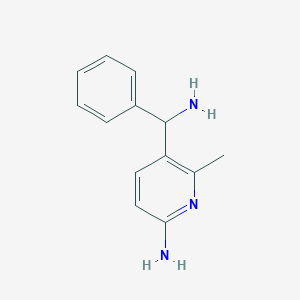
![(7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B13023628.png)
